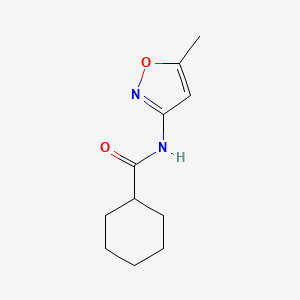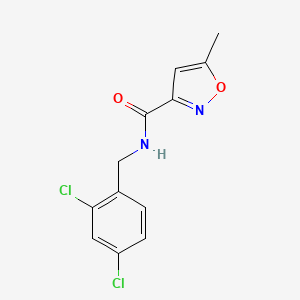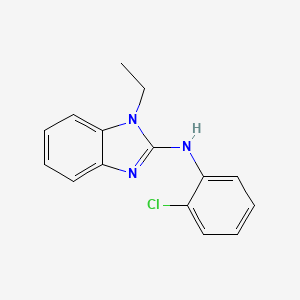![molecular formula C15H14BrFO3 B5741768 {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5741768.png)
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol, also known as BFMPM, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is not fully understood, but studies have suggested that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. It may also modulate the expression of certain genes involved in these processes. Additionally, this compound has been found to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have a low toxicity profile and does not appear to have any significant adverse effects on biochemical and physiological processes. Studies have shown that it does not affect normal cell growth and does not cause significant changes in body weight or organ function.
Advantages and Limitations for Lab Experiments
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, its limited solubility in water may pose a challenge for certain experiments, and further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for research on {3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, studies on its neuroprotective effects may lead to the development of new treatments for neurodegenerative disorders. Finally, further exploration of its chemical properties may lead to the development of new analogs with improved efficacy and selectivity.
Synthesis Methods
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol can be synthesized through a multi-step process that involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base, followed by reduction with sodium borohydride and protection of the resulting alcohol with a methoxymethyl group. The final step involves deprotection of the methoxymethyl group with hydrochloric acid to yield this compound.
Scientific Research Applications
{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anti-proliferative activity against cancer cells and can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-7-10(8-18)6-12(16)15(14)20-9-11-4-2-3-5-13(11)17/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAYBGPCDQDWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CO)Br)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B5741691.png)
![4-methoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5741705.png)


![2-[4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5741721.png)
![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5741724.png)

![4-[(1-ethyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5741739.png)




![1-[2-(2,3-dichlorophenoxy)ethyl]piperidine](/img/structure/B5741778.png)
